molecular formula C15H12 B1622909 1-Methyl-4-(phenylethynyl)benzene CAS No. 3287-02-3

1-Methyl-4-(phenylethynyl)benzene

Cat. No.: B1622909
CAS No.: 3287-02-3
M. Wt: 192.25 g/mol
InChI Key: LENVYSAMNKKWEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenylethynyl)benzene can be synthesized through various methods, including the Stille cross-coupling reaction. This reaction involves the coupling of an organotin compound with an organic electrophile under the influence of a palladium catalyst . Another method involves the use of sulfenate anions as catalysts in the formation of diaryl acetylenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and high-throughput experimentation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(phenylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

  • Hydrogenated derivatives of this compound.
  • Substituted benzene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylethynyl)benzene in various applications involves its ability to participate in π-conjugation and electron transfer processes. In OLEDs, for example, the compound acts as an emitter and hole transport layer, facilitating efficient electroluminescence . In biochemical assays, its interaction with specific molecular targets can be studied to understand its binding affinity and activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(phenylethynyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

IUPAC Name

1-methyl-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVYSAMNKKWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186529
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3287-02-3
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

General Procedure A. To a solution of lithium phenylacetylide (15.2 ml, 15.2 mmol) in DME (20 ml) under Argon at −78° C. was added triisopropoxylborane (3.5 ml, 15.2 mmol). The mixture was stirred at −78° C. for 1.5 hours. A solution of 1-bromo-4-methylbenzene (2 g, 11.7 mmol) in DME/THF (10 ml/10 ml) was degassed with dry argon, Pd(PPh3)4 (405 mg, 0.35 mmol) was added and the solution was degassed for another 5 min.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
DME THF
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
405 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure was identical to Example 1, with the exception that 4-ethynyltoluene (0.507 ml; 0.465 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 42 h at 65° C. showed the presence of 1.62 mmol (81% yield) of 1-methyl-4-(phenylethynyl)benzene, and 0.25 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.507 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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